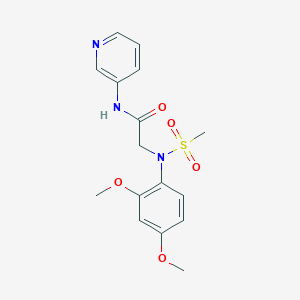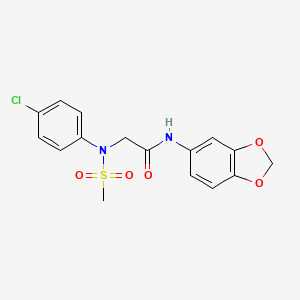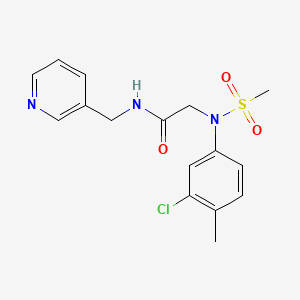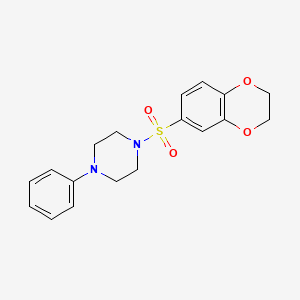
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide
Übersicht
Beschreibung
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was initially developed as an anti-tumor agent due to its ability to induce tumor necrosis, but further research has revealed that it also possesses anti-inflammatory and anti-viral properties.
Wirkmechanismus
The mechanism of action of N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide is not fully understood, but it is believed to activate the immune system by promoting the release of cytokines such as tumor necrosis factor alpha (TNF-α) and interferon alpha (IFN-α). These cytokines then activate immune cells such as macrophages and natural killer cells, leading to tumor necrosis and immune-mediated destruction of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to induce tumor necrosis and activate the immune system, this compound has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. This compound has also been shown to increase the permeability of blood vessels, allowing immune cells to better access and attack cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. It is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for use in lab experiments. It has a short half-life in vivo, meaning that it is quickly metabolized and eliminated from the body. This can make it difficult to achieve therapeutic concentrations in vivo.
Zukünftige Richtungen
There are several future directions for research on N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in combination with other anti-cancer agents to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Wissenschaftliche Forschungsanwendungen
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been studied extensively for its anti-tumor properties. It has been shown to induce tumor necrosis by activating the immune system and promoting the release of cytokines. In addition to its anti-tumor effects, this compound has also been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been studied for its anti-viral properties, specifically in the treatment of dengue fever.
Eigenschaften
IUPAC Name |
2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-23-13-6-7-14(15(9-13)24-2)19(25(3,21)22)11-16(20)18-12-5-4-8-17-10-12/h4-10H,11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURNHNJAYNEHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)morpholine](/img/structure/B3467541.png)
![N-(2-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3467544.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3467554.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3467572.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3467575.png)
![N-benzyl-4-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B3467577.png)
![ethyl 4-[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3467581.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3467597.png)
![ethyl 4-[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3467605.png)
![N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3467612.png)
![ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3467625.png)